Product packaging for Halenaquinol(Cat. No.:)

Halenaquinol

Cat. No.: B1241129
M. Wt: 334.3 g/mol
InChI Key: WXLYRCGVTYXHMS-FQEVSTJZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Halenaquinol is a pentacyclic polyketide natural product isolated from marine sponges of the genus Xestospongia . This compound is of significant interest in pharmacological research due to its multiple bioactivities. Recent studies highlight this compound as a potent inhibitor of Sortase A (SrtA) in Staphylococcus aureus , with an IC50 value of 13.94 µM . Sortase A is a virulence factor in Gram-positive bacteria, and its inhibition by this compound effectively blocks the anchoring of staphylococcal protein A (SpA) to the cell wall, thereby disarming the bacterium without affecting its viability and presenting a promising anti-infective strategy against antimicrobial resistance . Earlier research also identifies this compound as an inhibitor of various kinase targets and membrane transport enzymes. It has been shown to interact with sulfhydryl groups on rat brain Na+,K+-ATPase, inhibiting its partial reactions . Furthermore, this compound and its analogs have demonstrated inhibitory activity against protein tyrosine kinases and DNA polymerases, suggesting a broad mechanism of action that may involve interaction with essential enzyme sulfhydryls, leading to conformational changes . The compound's core structure is a naphthoquinol with an electrophilic furan ring, which is likely responsible for its reactivity and rich biological activity profile . This compound is provided as a solid for research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H14O5 B1241129 Halenaquinol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H14O5

Molecular Weight

334.3 g/mol

IUPAC Name

(1S)-5,8-dihydroxy-1-methyl-14-oxapentacyclo[11.6.1.02,11.04,9.016,20]icosa-2,4,6,8,10,13(20),15-heptaene-12,17-dione

InChI

InChI=1S/C20H14O5/c1-20-5-4-16(23)12-8-25-19(17(12)20)18(24)11-6-9-10(7-13(11)20)15(22)3-2-14(9)21/h2-3,6-8,21-22H,4-5H2,1H3/t20-/m0/s1

InChI Key

WXLYRCGVTYXHMS-FQEVSTJZSA-N

Isomeric SMILES

C[C@@]12CCC(=O)C3=COC(=C31)C(=O)C4=CC5=C(C=CC(=C5C=C24)O)O

Canonical SMILES

CC12CCC(=O)C3=COC(=C31)C(=O)C4=CC5=C(C=CC(=C5C=C24)O)O

Synonyms

halenaquinol

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Transformations

Total Synthesis Strategies of Halenaquinol and Analogues

The synthesis of this compound, a furanosteroid natural product, has been a significant target for organic chemists due to its unique structure and biological activity. nih.gov The approaches developed highlight key advances in synthetic methodology, particularly in constructing complex polycyclic systems.

Early Seminal Approaches

The foundational syntheses of this compound and its analogues established the viability of certain strategic bond formations that became central to later efforts. These early routes pioneered the use of specific cycloaddition reactions to construct the core structure. For instance, the work by the Harada and Kanematsu groups demonstrated the utility of the o-quinodimethane Diels-Alder reaction. nih.govescholarship.org These initial syntheses, while sometimes lengthy, provided crucial proof-of-concept for assembling the challenging furanosteroid pentacyclic scaffold and laid the groundwork for more efficient and asymmetric strategies. nih.gov The Heck reaction has also been a key transformation in the synthesis of polyketides like this compound. mdpi.com

Application of Cycloaddition Reactions

Cycloaddition reactions, which form cyclic structures in a single step, are a cornerstone of many this compound syntheses. nih.gov The Diels-Alder reaction, a [4+2] cycloaddition, has been particularly instrumental. nih.gov

A frequently employed strategy for constructing the naphthalene (B1677914) portion of this compound involves an intermolecular Diels-Alder reaction using a reactive intermediate known as an o-quinodimethane (o-QDM). nih.gov These reactive dienes are typically generated in situ at high temperatures from stable precursors like benzocyclobutene or through the extrusion of sulfur dioxide from a sulfone. nih.govmdpi.com

In one of the earliest total syntheses, Harada's group utilized the thermal reaction of a benzocyclobutene derivative with a dienophile to generate the core structure. nih.gov The benzocyclobutene, upon heating, opens to form the o-quinodimethane, which is immediately trapped by the dienophile in a Diels-Alder cycloaddition. nih.gov Similarly, the Kanematsu synthesis employed an o-quinodimethane Diels-Alder cycloaddition as a key transformation. nih.govescholarship.org These approaches showcase the power of this reaction to rapidly build molecular complexity. escholarship.org

Synthetic Approach o-QDM Precursor Key Transformation Outcome
Harada Group BenzocyclobuteneIntermolecular [4+2] Diels-AlderFormation of key polycyclic intermediate. nih.gov
Kanematsu Group o-bis(bromomethyl)areneCr-mediated reductive metallation followed by intermolecular [4+2] Diels-Alder. nih.govescholarship.orgAssembly of the ABC tricycle. escholarship.org

A more convergent approach involves an intramolecular version of the Diels-Alder reaction to form the tetracyclic core. The Nemoto group developed an elegant strategy where a furan (B31954) ring, acting as the dienophile, was tethered to a benzocyclobutene precursor. researchgate.netresearchgate.net Upon heating in o-dichlorobenzene, the benzocyclobutene ring-opens to the o-quinodimethane, which then undergoes a facile intramolecular [4+2] cycloaddition with the tethered furan. nih.govescholarship.org This key step exclusively afforded the endo product, a selectivity attributed to favorable secondary orbital overlap in the transition state. escholarship.org This intramolecular cyclization proved to be a unique and concise method for accessing the furan-fused tetracyclic core of this compound. nih.govescholarship.org

o-Quinodimethane Diels–Alder Cycloadditions

Transition Metal-Catalyzed Coupling Reactions

The development of transition metal catalysis, particularly with palladium, has revolutionized organic synthesis. mdpi.com These methods have been applied to this compound synthesis, enabling the creation of previously challenging carbon-carbon bonds with high efficiency and selectivity. thieme-connect.com

The first catalytic asymmetric synthesis of this compound was achieved by Shibasaki and co-workers, representing a significant milestone. nih.govthieme-connect.com The key transformation in their approach was a palladium-catalyzed asymmetric intramolecular Heck reaction to construct the crucial benzylic quaternary stereocenter with high enantioselectivity. thieme-connect.comacs.org

The reaction utilized a palladium acetate (B1210297) catalyst in conjunction with a chiral phosphine (B1218219) ligand, (S)-BINAP. nih.gov This catalytic system was effective for the 6-exo Heck cyclization of a carefully designed (Z)-trisubstituted alkene substrate, which was found to give higher enantiomeric excess compared to the corresponding (E)-isomer. thieme-connect.com Further innovation from the Shibasaki group led to a remarkable one-pot cascade reaction involving a Suzuki cross-coupling followed by the asymmetric Heck cyclization, directly converting a tricyclic precursor into the pentacyclic core of this compound. nih.govthieme-connect.com

Reaction Catalyst System Key Substrate Feature Result
Asymmetric Heck Cyclization Pd(OAc)₂ / (S)-BINAP(Z)-trisubstituted alkeneFormation of benzylic quaternary stereocenter in up to 68% ee. nih.gov
Cascade Suzuki/Heck Reaction Pd(OAc)₂ / (S)-BINAPTricyclic ditriflateOne-pot formation of pentacyclic system in 85% yield. nih.gov
Cascade Suzuki Cross-Coupling and Heck Reactions

A pivotal advancement in the synthesis of this compound and its quinone form, halenaquinone (B1672917), was the development of a palladium-catalyzed cascade reaction involving a Suzuki cross-coupling and an asymmetric Heck reaction. thieme-connect.comresearchgate.net This one-pot transformation proved instrumental in efficiently constructing the core structure of the molecule. thieme-connect.com

In a notable synthesis, a bis-triflate precursor was treated with an alkyl borane (B79455) in the presence of a palladium catalyst, such as Pd(OAc)2, and a chiral ligand like (S)-BINAP. uwindsor.caacs.org This initiated a sequence where the Suzuki cross-coupling occurred first, followed by an asymmetric Heck cyclization. uwindsor.ca This tandem reaction established a key quaternary benzylic stereocenter, a crucial feature of the this compound framework. uwindsor.ca While this cascade approach offered an elegant and direct route to a key tricyclic intermediate, it was noted that the yield could be low, though high enantiomeric excess was achieved. uwindsor.caescholarship.org Alternative stepwise methods were sometimes employed to improve yields. escholarship.org The use of triphenylarsine (B46628) (Ph3As) as an achiral ligand was also explored to facilitate the cascade reaction for the synthesis of racemic this compound and halenaquinone. thieme-connect.com

Stereoselective and Asymmetric Synthesis Approaches

The synthesis of this compound presents the challenge of controlling multiple stereocenters. Consequently, various stereoselective and asymmetric strategies have been devised. uwindsor.caethz.ch The first catalytic asymmetric synthesis of halenaquinone, and by extension this compound, was a landmark achievement. escholarship.org

One of the key enantioselective steps employed is the asymmetric Heck reaction, which has proven to be a powerful tool for setting the stereochemistry of complex polycyclic products. acs.org The use of chiral ligands, most notably BINAP and its derivatives, has been central to the success of these reactions, allowing for the enantioselective formation of tertiary carbon stereocenters. acs.org For instance, the intramolecular Heck cyclization of an alkenyl naphthyl triflate using a palladium acetate catalyst and (S)-BINAP ligand yielded a tetrahydroanthracene (B13747835) intermediate with high enantiomeric excess (87% ee). uwindsor.caacs.org

Other approaches to asymmetric synthesis have included the use of a proline sulfonamide-catalyzed Yamada–Otani reaction to establish an all-carbon quaternary stereocenter and desymmetric intramolecular Michael reactions. researchgate.net These methods highlight the diverse tactics employed to achieve the desired stereochemical control in the total synthesis of this compound and related compounds. researchgate.net

Convergent vs. Linear Synthetic Pathways

The synthesis of a complex molecule like this compound can be approached through either a linear or a convergent strategy. fiveable.me A linear synthesis builds the molecule in a step-by-step sequential manner, while a convergent synthesis involves the independent preparation of key fragments that are later combined. fiveable.medeanfrancispress.com

Strategic Disconnections in Retrosynthesis

Retrosynthetic analysis is a fundamental strategy for planning the synthesis of complex organic molecules like this compound. chemistry.coachjournalspress.com This process involves mentally breaking down the target molecule into simpler, readily available starting materials through a series of "disconnections". journalspress.comslideshare.net

For this compound, several key C-C bond disconnections have been identified and pursued in various total syntheses. nih.gov A common retrosynthetic strategy involves disconnecting the molecule to reveal a key tricyclic intermediate. thieme-connect.com This intermediate can then be further simplified, for example, by envisioning its formation through a cascade Suzuki cross-coupling and Heck reaction. thieme-connect.com

Synthesis of this compound Analogues and Derivatives

Modifications of the Electrophilic Furan Ring

The furan ring in this compound is considered to be a key pharmacophore, contributing to its biological activity. nih.gov This electrophilic nature, however, is also thought to be responsible for a lack of target specificity. nih.gov The reactivity of the furan ring, often enhanced by flanking electron-withdrawing groups and ring strain, has been a focal point for the synthesis of analogues with potentially improved properties. Modifications to this ring system are therefore a significant area of research.

Thiophene (B33073) Analogues (e.g., Thiohalenaquinone)

To investigate the biological importance of the furan moiety, researchers have synthesized analogues where the furan ring is replaced by a thiophene ring. nih.gov The rationale behind this modification is that the thiophene ring, with its longer carbon-sulfur bonds and increased resonance stabilization, should be less prone to nucleophilic attack compared to the furan ring. nih.gov This could lead to a more selective biological profile. nih.gov

Furan Replacement Strategies

The furan moiety is a key structural feature of this compound, and its replacement with other heterocyclic or aromatic systems has been a focal point of synthetic efforts. These strategies are often driven by the desire to enhance biological stability or to explore structure-activity relationships.

One notable approach involves the substitution of the furan ring with a thiophene ring, leading to the synthesis of thiohalenaquinone. nih.gov Researchers hypothesized that the thiophene analog would exhibit altered reactivity due to the differences in bond lengths and resonance stabilization between sulfur and oxygen heterocycles. nih.gov This modification was anticipated to make the thio-variant less susceptible to nucleophilic attack compared to halenaquinone, potentially leading to more selective biological activity. nih.gov The synthesis of thiohalenaquinone involved early functionalization of the thiophene ring, followed by the construction of the naphthalene portion via an o-quinodimethane Diels-Alder reaction. nih.gov The carbon framework was then assembled using a Heck reaction and a late-stage ring-closing metathesis (RCM). nih.gov

Another strategy has focused on replacing the furan with a benzene (B151609) ring. nih.gov While detailed synthetic yields were not reported, sufficient quantities of these benzene-containing analogues were prepared for biological evaluation. nih.gov The synthetic design for these compounds appeared to draw inspiration from previous work by the Harada and Kanematsu groups. nih.gov A key intermediate, a readily available tricyclic compound, was oxidized to a diketone, paving the way for the construction of the benzene ring analogue. nih.gov

Core Structure Diversification and Elaboration

Significant efforts have been dedicated to diversifying the core structure of this compound, leading to a variety of analogues. These modifications often involve strategic C-C bond formations and functional group interconversions to access novel molecular architectures.

Several distinct strategies have emerged for the synthesis of the this compound and related xestoquinol core. nih.gov These approaches often rely on powerful chemical transformations to assemble the complex polycyclic system. Common C-C bond-forming strategies include:

Diels-Alder Cycloadditions: The o-quinodimethane Diels-Alder reaction has been a cornerstone in many syntheses of the this compound core. nih.gov A more recent approach utilized an inverse-electron-demand Diels-Alder cycloaddition under high pressure to construct the pentacyclic framework. nih.gov

Heck Reactions: The Heck reaction has been instrumental in forming key carbon-carbon bonds within the molecular scaffold. For instance, a 6-exo Heck reaction was used to close the cyclohexane (B81311) ring with good diastereoselectivity. nih.gov Asymmetric Heck reactions have also been employed to achieve enantioselective syntheses of halenaquinone and this compound. researchgate.netacs.org

Palladium-Catalyzed Polyene Cyclization: This method has been used to asymmetrically assemble the pentacyclic scaffold of related compounds. nih.gov

The elaboration of the core structure often involves late-stage functionalization. For example, the final reduction of halenaquinone to the unstable this compound is typically performed in the dark using sodium dithionite (B78146) due to its sensitivity to light, air, and heat. nih.gov

Preparation of Analogue Libraries for Mechanistic Probes

The synthesis of analogue libraries plays a crucial role in elucidating the mechanism of action of this compound and identifying key pharmacophoric features. By systematically modifying different parts of the molecule, researchers can probe its interactions with biological targets.

A library of halenaquinone analogues was prepared by reacting the parent compound with various primary amines. nih.gov This library was then screened against a panel of biological targets, including phospholipase A(2), farnesyltransferases (FTases), and Plasmodium falciparum. nih.gov The geranylamine (B3427868) analogue, in particular, demonstrated potent activity against FTases and malaria. nih.gov

The synthesis of these analogues leverages the electrophilic nature of the halenaquinone scaffold. The preparation of such libraries provides valuable structure-activity relationship (SAR) data, which can guide the design of more potent and selective inhibitors. For instance, the cytotoxic properties of some analogues were evaluated against neonatal foreskin fibroblast (NFF) cells. researchgate.net

Analogue TypeSynthetic StrategyPurpose of Analogue
Thiophene AnalogueEarly thiophene functionalization, Diels-Alder, Heck reaction, RCM nih.govTo modulate reactivity and enhance biological selectivity nih.gov
Benzene AnalogueOxidation of tricyclic intermediate nih.govTo explore the role of the furan ring in biological activity nih.gov
Primary Amine AdductsReaction of halenaquinone with primary amines nih.govTo probe structure-activity relationships and identify potent inhibitors nih.gov

Investigation of Chemical Reactivity

The biological activity of this compound is intrinsically linked to its chemical reactivity, particularly its electrophilic nature. Understanding how it interacts with biologically relevant nucleophiles is key to deciphering its mechanism of action.

Reactivity with Biomimetic Nucleophiles (e.g., Thiols, Primary Amines)

Studies have shown that halenaquinone, the oxidized form of this compound, readily reacts with biomimetic nucleophiles. The reaction with N-acetyl-L-cysteine, a thiol-containing nucleophile, occurs at the vacant quinone positions (C-14 and C-15), leading to both monosubstituted and disubstituted adducts. nih.govresearchgate.net

In contrast, the reaction with N(α)-acetyl-L-lysine, which possesses a primary amine, shows a different regioselectivity. The lysine (B10760008) derivative preferentially attacks the keto-furan position at C-1. nih.gov This differential reactivity highlights the distinct electrophilic sites within the halenaquinone molecule.

The reactivity is also influenced by modifications to the core structure. For example, this compound sulfate (B86663), due to the presence of the sulfate group on the D ring, is unable to react with cysteine residues and instead shows a preference for reacting with lysine residues. researchgate.net

Biosynthetic Investigations

Proposed Biogenetic Relationships within the Halenaquinol Family

This compound is part of a larger family of structurally related polycyclic quinones and hydroquinones. researchgate.netmolaid.com The core hypothesis is that these compounds are not of polyketide origin but are instead derived from the combination of a sesquiterpene and a quinone unit. researchgate.netmolaid.com The members of this family are believed to be interlinked through biogenetic transformations.

Key relationships proposed in the literature include:

This compound and Halenaquinone (B1672917): this compound is the hydroquinone (B1673460) form, and its direct relationship to the corresponding quinone, halenaquinone, has been demonstrated through a quantitative photo-oxidative conversion of this compound to halenaquinone. researchgate.net This suggests a likely oxidative step in the biosynthesis or degradation of these compounds.

This compound and this compound Sulfate (B86663): The isolation of this compound sulfate alongside this compound points to a sulfation step. researchgate.netnih.gov It has been hypothesized that the sulfate group may act as a protecting group for the hydroquinone. nih.gov Enzymatic removal of the sulfate would yield the dihydroxynaphthalene form, which could then spontaneously oxidize to the naphthoquinone under aerobic conditions. nih.gov

Relationship to other Xestospongia Metabolites: The this compound family is broad, including several other compounds isolated from Xestospongia sponges. These include xestoquinone, tetrahydrohalenaquinone A, tetrahydrohalenaquinone B, 14-methoxyhalenaquinone, xestoquinolide A, and xestoquinolide B. researchgate.netmolaid.com The shared pentacyclic scaffold among these molecules suggests a common biosynthetic origin and pathway that diverges to create this chemical diversity. nih.gov The natural product exiguaquinol (B1263832) is also considered to be biogenetically related. nih.govnih.gov The common structural feature across many of these molecules is an activated, electrophilic furan (B31954) ring, which is thought to be key to their biological activity. nih.govresearchgate.net

Table 1: Key Compounds in the this compound Family

Compound NameClassSource Organism (Example)Citation
This compoundHydroquinoneXestospongia sapra researchgate.net
HalenaquinoneQuinoneXestospongia exigua, Xestospongia cf. carbonaria researchgate.netnih.gov
This compound SulfateSulfated HydroquinoneXestospongia sapra researchgate.netnih.gov
XestoquinoneQuinoneXestospongia cf. carbonaria, Adocia sp. researchgate.netmolaid.com
Tetrahydrohalenaquinone AHydroquinoneXestospongia cf. carbonaria researchgate.netmolaid.com
ExiguaquinolNaphthoquinolXestospongia exigua nih.gov

Potential Precursor Molecules and Intermediates (Theoretical or Experimental Evidence)

The proposed biogenetic origin for the this compound family is the union of a sesquiterpene and a quinone. researchgate.netmolaid.com This hypothesis is based on retrosynthetic analysis of the complex carbon skeleton rather than direct experimental evidence from feeding studies with labeled precursors.

The strategies employed in the total synthesis of this compound and its relatives often provide theoretical models for the natural biosynthetic pathway. Several synthetic routes utilize a [4+2] cycloaddition (Diels-Alder reaction) to construct the core naphthalene (B1677914) portion of the molecule. nih.gov This suggests that a similar cycloaddition event could be a key step in the biosynthesis. For instance, the annulation of the naphthalene moiety in some syntheses has been achieved using a stable o-quinodimethane precursor, which serves as the four-carbon component in the cycloaddition. nih.gov

While these synthetic achievements are significant, the specific molecular precursors and intermediates in the Xestospongia sponge have not been experimentally isolated or verified. The evidence remains largely theoretical, based on the logical dissection of the final natural product structures.

Enzymatic Pathways in Natural Production

As of current research, detailed information on the specific enzymatic pathways involved in the natural production of this compound is not available. The genetic and enzymatic machinery within Xestospongia sponges (or their potential microbial symbionts) responsible for synthesizing these compounds has yet to be characterized.

Based on the proposed biogenetic relationships, a few classes of enzymes can be hypothetically implicated:

Terpene Cyclases/Synthases: If the pathway begins with a sesquiterpene precursor, terpene synthase enzymes would be required to form the initial carbon skeleton from primary metabolites generated via the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways. nih.gov

Oxidoreductases (e.g., Cytochrome P450s): The conversion of this compound to halenaquinone suggests the action of an oxidase. researchgate.net Cytochrome P450 monooxygenases are frequently involved in the functionalization of terpene scaffolds in other organisms and are plausible candidates. nih.gov

Sulfotransferases: The formation of this compound sulfate from this compound would necessitate a sulfotransferase enzyme to catalyze the transfer of a sulfonate group. researchgate.netnih.gov

Sulfatases: Conversely, it has been proposed that a sulfatase enzyme might be responsible for deprotecting this compound sulfate in vivo to release the active hydroquinone form. nih.gov

However, without direct experimental data from the producing organism, the involvement of these enzyme classes remains speculative.

Mechanistic Studies of Biological Activities in Vitro and Molecular Level

Enzyme Inhibition Profiles and Molecular Mechanisms

Halenaquinol has been the subject of investigation for its ability to inhibit key enzymes involved in cellular signaling and DNA repair processes. These studies have revealed specific inhibitory profiles against certain protein tyrosine kinases and a unique covalent inhibition mechanism against tyrosyl-DNA phosphodiesterase 1.

Protein tyrosine kinases (PTKs) are a family of enzymes crucial for the activation of many proteins through signal transduction cascades. ebi.ac.ukwikipedia.org They function by transferring a phosphate (B84403) group to tyrosine residues on proteins, a process that can be blocked by inhibitors like this compound. ebi.ac.ukwikipedia.org this compound and its derivatives have been identified as inhibitors of specific PTKs, which are often implicated in oncogenesis. nih.govmdpi.com

This compound has been identified as an inhibitor of pp60v-src, the oncogenic protein tyrosine kinase produced by the Rous sarcoma virus. nih.govmdpi.com It was isolated, along with related compounds such as halenaquinone (B1672917), xestoquinone, and this compound sulfate (B86663), from the Fijian sponge Xestospongia carbonaria. mdpi.com In studies evaluating its inhibitory activity, this compound demonstrated an IC50 value of 60.0 μM against pp60v-src. mdpi.com

While this compound itself is an active inhibitor, its oxidized counterpart, halenaquinone, has been characterized as a more potent, irreversible inhibitor of pp60v-src, with an IC50 of approximately 1.5 μM. nih.govmdpi.com The irreversible nature of halenaquinone's inhibition suggests a covalent modification of the enzyme. mdpi.com

Inhibitory Activity of this compound and Related Compounds Against pp60v-src
CompoundIC50 (μM)Reference
This compound60.0 mdpi.com
Halenaquinone1.5 nih.govmdpi.com
This compound sulfate0.55 mdpi.com
Xestoquinone28.0 mdpi.com

The Human Epidermal Growth Factor Receptor (EGFR) is a protein found on the surface of cells that plays a role in cell growth and division. cancer.gov Its kinase activity is a target for cancer therapies. cancer.govnih.gov Research into the halenaquinone family of compounds has shown that the related molecule, halenaquinone, inhibits the ligand-stimulated kinase activity of the human EGFR with an IC50 value of approximately 19 μM. nih.govresearchgate.netresearchgate.net While this compound was also tested in these studies and shown to inhibit pp60v-src, its specific inhibitory activity against EGFR has not been as extensively detailed as that of halenaquinone. nih.govresearchgate.net

Tyrosyl-DNA phosphodiesterase 1 (TDP1) is a DNA repair enzyme that removes a variety of DNA adducts, including stalled topoisomerase I (TOP1)-DNA covalent complexes. researchgate.netnih.govnih.gov By reversing the action of TOP1 inhibitors used in cancer therapy, TDP1 can reduce the effectiveness of these drugs. researchgate.netmdpi.com Consequently, inhibiting TDP1 is a strategy to potentially enhance the efficacy of certain chemotherapies. researchgate.netnih.gov

A derivative of this compound, this compound sulfate, has been identified as a novel inhibitor of human TDP1. researchgate.netnih.gov This pentacyclic hydroquinone (B1673460), isolated from the marine sponge Xestospongia sp., was found to be a covalent inhibitor of the enzyme. researchgate.net Covalent inhibition implies the formation of a stable, irreversible bond with the target enzyme. Studies comparing its effects to other inhibitors confirmed its irreversible mechanism; unlike reversible inhibitors, no recovery of TDP1 activity was observed after preincubation with the compound derived from halenaquinone. researchgate.net

The discovery of this compound sulfate as a TDP1 inhibitor was the result of a large-scale, high-throughput screening campaign. researchgate.netnih.govnih.gov This effort screened 227,905 samples, including purified molecules, prefractionated extracts, and crude natural product extracts, to find inhibitors of TDP1's catalytic function. researchgate.netnih.govnih.gov

The primary screening assay was specifically designed to minimize the detection of false positives, such as those caused by fluorescent "nuisance" molecules that can interfere with the readout. researchgate.netnih.govnih.gov This assay utilized a 5'-biotinylated DNA substrate with a 3'-eosin fluorescent group. nih.gov Cleavage of the substrate by TDP1 results in an increased fluorescent signal. researchgate.net

Initial positive hits from this screening were then subjected to a more rigorous, secondary evaluation using an orthogonal, gel-based assay with a radiometric readout to confirm their inhibitory activity. nih.gov This robust, multi-step process, which started with a large library of natural products, successfully identified a diverse collection of confirmed TDP1 inhibitors, including this compound sulfate. researchgate.netresearchgate.net


Covalent Inhibition of TDP1 Catalytic Activity

Sortase A (SrtA) Inhibition in Staphylococcus aureus

This compound has been identified as a potent inhibitor of Sortase A (SrtA) in Staphylococcus aureus. mdpi.com SrtA is a crucial transpeptidase that anchors surface proteins, including key virulence factors, to the bacterial cell wall, playing a vital role in staphylococcal pathogenesis. mdpi.commdpi.comresearchgate.net

Kinetic analyses have been performed to characterize the nature of SrtA inhibition by this compound. These studies, utilizing Lineweaver-Burk and Dixon plots, have demonstrated that this compound functions as a mixed-type inhibitor of the SrtA enzyme. mdpi.comnih.govnih.gov This mode of inhibition indicates that this compound can bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities. The inhibitor constant (Ki) for this interaction has been determined to be 9.55 µM. mdpi.comnih.govecancer.org

Table 1: Inhibition Kinetics of this compound against S. aureus Sortase A

ParameterValueSource(s)
Inhibition Type Mixed mdpi.com, nih.gov, nih.gov
Inhibitor Constant (Ki) 9.55 µM mdpi.com, nih.gov, ecancer.org
IC₅₀ 13.94 µM (4.66 µg/mL) mdpi.com, mdpi.com, researchgate.net

A primary consequence of SrtA inhibition by this compound is the disruption of protein anchoring to the cell wall. mdpi.comresearchgate.net Specifically, this compound effectively blocks the surface display of Staphylococcal protein A (SpA), a major virulence factor. mdpi.comnih.govnih.gov This has been demonstrated through Western blot analysis and immunofluorescence microscopy, which show a significant reduction in SpA on the bacterial surface following treatment with this compound. mdpi.commdpi.comnih.gov The extent of this inhibition is comparable to that observed in an srtA-deletion mutant strain, confirming that the compound's effect is directly mediated through its action on SrtA. mdpi.comresearchgate.netnih.gov

To determine if this compound's effects were at the enzymatic or genetic level, its impact on gene expression was studied. Semi-quantitative reverse transcription PCR (RT-PCR) analyses have shown that this compound does not inhibit the transcription of the genes encoding for Sortase A (srtA) or Staphylococcal protein A (spa). mdpi.commdpi.comresearchgate.netnih.govnih.gov In fact, a slight increase in the mRNA expression of srtA and spa was observed, while the expression of the housekeeping gene gyrB remained constant. nih.gov These findings indicate that this compound's mechanism of action is the direct inhibition of SrtA enzyme activity, rather than the suppression of the genetic expression of virulence factors. mdpi.comnih.govnih.gov

Molecular Impact on Cell Wall Anchoring of Proteins (e.g., Staphylococcal Protein A)

Cellular Mechanistic Investigations (Non-Clinical Models)

The effect of this compound on the proliferation of transformed human cell lines has been evaluated. In a study assessing its cytotoxic activity, this compound was tested against several human cancer cell lines. The compound was found to be inactive against the tested lines, demonstrating its limited potential to inhibit cell proliferation in these specific non-clinical models.

Table 2: Cytotoxic Activity of this compound against Human Transformed Cell Lines

Cell LineCancer TypeIC₅₀ (µM)Source(s)
A549 Lung Carcinoma> 30
HCT116 Colon Carcinoma> 30
SNU-638 Gastric Carcinoma> 30

Modulation of Microtubule Dynamics (Mechanistic Insights)

Current research available in the public domain does not provide significant evidence to suggest that the primary biological activity of this compound involves the direct modulation of microtubule dynamics. Microtubules are essential cytoskeletal polymers composed of α/β-tubulin heterodimers, and their dynamic instability—a process of switching between phases of growth and shrinkage—is critical for cellular functions like mitosis and intracellular transport. mpg.decellsignal.com This dynamic process is intrinsically regulated by GTP hydrolysis following the assembly of tubulin dimers and is further controlled by a host of microtubule-associated proteins (MAPs) and motor proteins like kinesins. cellsignal.compsu.educore.ac.uk While various natural products target microtubule dynamics, detailed mechanistic studies linking this compound to direct interactions with tubulin or the modulation of microtubule assembly, catastrophe, or rescue are not prominently featured in the reviewed literature. The primary focus of in vitro and molecular-level studies on this compound has been directed towards other molecular targets.

Identification and Validation of Molecular Targets

Research has successfully identified and validated specific molecular targets for this compound, with a primary focus on its role as an enzyme inhibitor.

The most extensively documented molecular target of this compound is Sortase A (SrtA) , a cysteine transpeptidase found in Staphylococcus aureus. mdpi.comresearchgate.net SrtA is crucial for bacterial virulence as it anchors surface proteins, such as staphylococcal protein A (SpA), to the peptidoglycan cell wall, a key step in bacterial adherence and infection. mdpi.comresearchgate.net

Identification and Validation Process:

Initial Screening: this compound was identified as a potent SrtA inhibitor from a group of six pentacyclic polyketides isolated from the marine sponge Xestospongia sp. mdpi.comresearchgate.net

In Vitro Inhibition Assays: The inhibitory activity was quantified using a fluorescence resonance energy transfer (FRET) assay, which determined the concentration of this compound required to inhibit 50% of SrtA activity (IC₅₀). mdpi.com this compound was found to be the most potent inhibitor among the tested compounds, with an IC₅₀ value of 13.94 μM. mdpi.comresearchgate.net

Mechanistic Validation: To confirm that this compound inhibits SrtA at the enzyme level rather than affecting gene expression, further experiments were conducted. Semi-quantitative reverse transcription PCR (RT-PCR) analysis showed that this compound did not inhibit the transcription of the srtA gene. mdpi.comresearchgate.net

Cellular-Level Validation: The effect of SrtA inhibition within bacterial cells was validated using Western blot analysis and immunofluorescence microscopy. These techniques demonstrated that this compound effectively blocks the anchoring of SpA to the cell wall surface, consistent with the inhibition of SrtA's enzymatic function. mdpi.comresearchgate.net The observed effect on SpA anchoring in S. aureus treated with this compound was comparable to that seen in a mutant strain lacking the srtA gene. researchgate.net

The following table summarizes the inhibitory potency of this compound and related compounds against Sortase A.

CompoundIC₅₀ (μM)Relative Potency vs. This compoundSource(s)
This compound 13.941.00 mdpi.com
This compound sulfate103.48~0.13 mdpi.com
13,14,15,16-tetrahydroxestoquinol51.76~0.27 mdpi.com
Xestolactone A47.52~0.29 mdpi.com
Secoadociaquinone BModerate- mdpi.com
Quercetin (Positive Control)157.62~0.09 mdpi.com

In addition to its well-documented activity against Sortase A, some literature briefly mentions that this compound and the related compound halenaquinone have shown potential as inhibitors of protein tyrosine kinases . mdpi.com However, detailed mechanistic studies and specific validation data for this activity are less extensively covered in the reviewed sources compared to the work on SrtA.

Structure Activity Relationship Sar Studies

Elucidation of Key Structural Motifs Governing Biological Activity

The biological activity of halenaquinol and its analogs is intrinsically linked to specific structural features. nih.gov Research has focused on identifying the key motifs responsible for their potent effects.

Role of the Activated Electrophilic Furan (B31954) Ring System

A defining feature of the this compound family is the activated, electrophilic furan ring. nih.govescholarship.org This motif is considered a primary contributor to the broad biological activity observed in these compounds. nih.govescholarship.org The furan ring's electrophilicity, arising from its electronic structure, allows it to react with biological nucleophiles, which is a likely mechanism for its bioactivity. nih.gov However, this high reactivity may also contribute to a lack of target specificity and potential toxicity. nih.gov

The significance of the furan ring is highlighted by the fact that its absence in related compounds results in diminished potency. clockss.org The electrophilic nature of the furan ring system is a key area of investigation for understanding the full spectrum of this compound's biological actions. nih.govresearchgate.net

Importance of Specific Hydroxyl and Carbonyl Groups (e.g., C-16, C-3 in SrtA Inhibition)

Specific functional groups, namely hydroxyl and carbonyl groups at particular positions on the this compound scaffold, play a critical role in its biological activity, particularly in the inhibition of Sortase A (SrtA). mdpi.com The hydroxyl group at the C-16 position and a carbonyl or hydroxyl group at the C-3 position have been identified as crucial for potent SrtA inhibitory activity. mdpi.com

This compound itself is a potent inhibitor of SrtA, an enzyme crucial for the anchoring of surface proteins in bacteria like Staphylococcus aureus. mdpi.com The inhibitory activity of this compound is significantly greater than that of its sulfated counterpart, this compound sulfate (B86663), underscoring the importance of the free hydroxyl group at C-16. mdpi.com Furthermore, the presence of a carbonyl or hydroxyl group at the C-3 position is also a key determinant for SrtA inhibition. mdpi.commdpi.com

CompoundSrtA IC50 (μM)
This compound13.94
This compound sulfate103.48
13,14,15,16-Tetrahydroxestoquinol51.76
Xestolactone A47.52
Xestoquinol sulfate>319.69

Comparison of this compound with Related Polyketides (e.g., this compound Sulfate, Xestoquinol)

Comparing this compound with its naturally occurring analogs provides valuable insights into its SAR. This compound sulfate, where the C-16 hydroxyl group is sulfated, exhibits significantly reduced SrtA inhibitory activity, with an IC₅₀ value approximately 9.2 times higher than that of this compound. mdpi.com This highlights the critical role of the free hydroxyl group at this position for potent inhibition. mdpi.com

Xestoquinol, another related polyketide, and its derivatives also offer points of comparison. While this compound possesses a carbonyl group at C-3, xestoquinol lacks this feature. nih.gov The potent SrtA inhibitory activity of xestolactone A, which has a hydroxyl group at C-3, further supports the importance of an oxygenated functional group at this position for activity. mdpi.com Conversely, xestoquinol sulfate shows a complete loss of SrtA inhibitory activity. mdpi.com

Influence of Stereochemistry on Biological Potency and Selectivity

The three-dimensional arrangement of atoms, or stereochemistry, is a critical factor that can significantly influence the biological potency and selectivity of a molecule. nih.govnumberanalytics.com In the context of complex natural products like this compound, specific stereochemical configurations are often essential for optimal interaction with biological targets. researchgate.net While detailed studies specifically on the influence of this compound's stereochemistry on its biological potency are not extensively reported in the provided context, the principle remains a fundamental aspect of SAR. The precise spatial orientation of its various functional groups, including the furan ring and the hydroxyl and carbonyl moieties, likely dictates its binding affinity and inhibitory potential against enzymes like SrtA. nih.gov For many natural products, even minor changes in stereochemistry can lead to a dramatic loss of activity, underscoring the importance of stereospecific synthesis and analysis in drug discovery. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) studies represent a computational approach to correlate the chemical structure of compounds with their biological activities. taylorfrancis.comlongdom.org This methodology employs statistical models to predict the activity of new compounds, thereby guiding the design of more effective molecules. collaborativedrug.comnih.gov While specific QSAR models for this compound are not detailed in the provided search results, the principles of QSAR are highly relevant to understanding its SAR. taylorfrancis.comijpsr.com

Theoretical and Computational Chemistry Studies

Absolute Stereochemistry Determination

The definitive assignment of the absolute stereochemistry of halenaquinol was a critical step in understanding its biological function. This was achieved through a powerful combination of spectroscopic techniques and theoretical calculations.

Application of Circular Dichroism (CD) Spectroscopy and Theoretical Calculations

Circular dichroism (CD) spectroscopy, a technique sensitive to the chiral nature of molecules, played a pivotal role in elucidating the absolute configuration of this compound. acs.org The initial isolation of halenaquinone (B1672917), a related compound, determined its relative stereochemistry through X-ray diffraction, but its absolute configuration remained unconfirmed. nih.gov Subsequently, the isolation of this compound and this compound sulfate (B86663) from the marine sponge Xestospongia sapra prompted further investigation into their absolute stereochemistry. nih.gov

To address this, researchers employed a combination of experimental CD spectroscopy and theoretical calculations. acs.orgacs.org By comparing the experimentally measured CD spectrum of a derivative of this compound with the theoretically calculated spectrum, the absolute stereochemistry of the natural product was unequivocally determined. chemistry.or.jplookchem.com This approach relies on the principle that the CD spectrum is highly sensitive to the three-dimensional arrangement of atoms in a chiral molecule. mdpi.comnih.gov The successful application of this method provided the experimental proof for the theoretically determined absolute stereostructures. lookchem.com

The reliability of using theoretical calculations to interpret CD spectra has been well-established for various natural products, providing a powerful non-empirical method for assigning absolute configurations. researchgate.net This is particularly valuable when traditional methods like X-ray crystallography are not feasible or conclusive. mdpi.com

Use of Molecular Orbital (MO) Methods (e.g., π-electron SCF-CI-dipole velocity MO method)

A key computational tool that enabled the accurate prediction of the CD spectrum of this compound was the π-electron Self-Consistent Field-Configuration Interaction-dipole velocity Molecular Orbital (SCF-CI-DV MO) method. nih.govescholarship.orgresearchgate.net This advanced molecular orbital method is specifically designed to calculate the CD spectra of molecules with twisted π-electron systems, which is a characteristic feature of the this compound structure. chemistry.or.jpresearchgate.net

The method involves calculating the electronic transitions and their corresponding rotational strengths, which are the theoretical counterparts to the observed CD signals. acs.orgresearchgate.net By applying the π-electron SCF-CI-DV MO method, researchers were able to predict the CD spectrum for a specific enantiomer of a model compound related to this compound. chemistry.or.jp The close agreement between the calculated and the experimental CD spectra of the this compound derivative allowed for the confident assignment of the (S) configuration to the C6 methyl quaternary stereogenic center. nih.govescholarship.org

The successful application and subsequent experimental verification of the absolute stereochemistry through total synthesis solidified the reliability of the π-electron SCF-CI-DV MO method for determining the absolute configuration of complex natural products with twisted π-electron systems. lookchem.comuodiyala.edu.iq This theoretical approach has proven to be a valuable tool in the stereochemical analysis of various natural products.

Conformational Analysis and Stability Predictions

Understanding the preferred three-dimensional shape, or conformation, of a molecule is crucial as it directly influences its physical properties and biological activity. ias.ac.innobelprize.orgpearson.com Conformational analysis of this compound and its analogues has been approached through computational methods to predict the most stable arrangements of the molecule. nih.gov

Computational analysis of the ground state energies of different epimers of exiguaquinol (B1263832), a related natural product, suggested that the presence and arrangement of intramolecular hydrogen bonding play a significant role in determining the thermodynamic preference for a particular conformation. nih.gov For instance, in a tetracyclic model system, unfavorable internal hydrogen bonding was predicted in the undesired epimer, while in the fully functionalized exiguaquinol, a different hydrogen bonding network involving a sulfonate group was found to stabilize the natural hemiaminal epimer. nih.gov

These computational predictions about conformational preferences can guide synthetic strategies. For example, based on ground state calculations suggesting a thermodynamic preference for the natural configuration of the hemiaminal in exiguaquinol, researchers were able to devise a synthetic route that successfully yielded the desired stereoisomer. nih.gov This highlights the predictive power of conformational analysis in complex molecule synthesis. The stability of different conformations is often evaluated based on minimizing steric strain and maximizing favorable non-bonded interactions. maricopa.edu

Molecular Docking and Dynamics Simulations in Target Binding

To understand how this compound exerts its biological effects, researchers utilize molecular docking and molecular dynamics (MD) simulations. plos.orgescholarship.org These computational techniques provide insights into the binding of this compound to its protein targets at an atomic level. mdpi.com

Molecular docking predicts the preferred orientation of a ligand (in this case, this compound) when it binds to a receptor protein to form a stable complex. plos.org This method helps to identify potential binding sites and key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. biorxiv.orgnih.gov

Following docking, molecular dynamics simulations can be employed to study the dynamic behavior and stability of the protein-ligand complex over time. mdpi.comnih.gov MD simulations provide a more realistic representation of the biological system by allowing both the ligand and the protein to be flexible. plos.org These simulations can reveal conformational changes that occur upon binding and provide a more accurate estimation of the binding free energy. biorxiv.org While specific molecular docking and dynamics simulation studies focusing solely on this compound are not detailed in the provided search results, these are standard and powerful computational tools used to investigate the mechanism of action of bioactive natural products. mdpi.comnih.gov

Ground State Computational Analysis

Ground state computational analysis is a fundamental theoretical approach used to determine the most stable electronic and geometric structure of a molecule. arxiv.orgyoutube.com For this compound and its analogues, ground state calculations have been instrumental in understanding conformational preferences and the influence of structural features on stability. nih.govnih.govresearchgate.net

For example, computational analysis of the ground state of a tetracyclic model system related to exiguaquinol and its unnatural epimer was performed to understand the unexpected stereochemical outcome of a synthetic reaction. nih.gov The calculations revealed that favorable internal hydrogen bonding stabilized the undesired epimer. In contrast, for the fully functionalized exiguaquinol, ground state analysis indicated a thermodynamic preference for the natural epimer due to a different intramolecular hydrogen bonding arrangement involving the sulfonate group. nih.gov These computational insights provided a rationale for the observed experimental results and guided further synthetic efforts. nih.govnih.gov

Ground state calculations are typically performed using methods like density functional theory (DFT) or Hartree-Fock (HF) theory, which are foundational concepts in computational chemistry. arxiv.orghelsinki.fi These methods provide valuable information about the electronic structure and energy of a molecule in its lowest energy state. icourse.clubwiley.com

Advanced Analytical Methodologies for Research

Spectroscopic Techniques in Research-Oriented Structural Elucidation

Spectroscopic methods are fundamental in defining the molecular framework and stereochemical details of the halenaquinol family.

The structural elucidation of this compound and its analogues relies heavily on a suite of advanced one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy techniques. clockss.org These methods provide detailed information about the connectivity of atoms within the molecule.

The primary 2D NMR experiments employed in the study of this compound include:

Correlation Spectroscopy (COSY): This experiment is used to identify protons that are coupled to each other, typically through two or three bonds. sdsu.edu It is instrumental in establishing the sequence of proton environments within the various ring systems of the this compound scaffold.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates proton signals with their directly attached carbon atoms. sdsu.edu This is a critical step for assigning the carbon skeleton by linking the well-resolved proton spectrum to the corresponding carbon resonances. emerypharma.com

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment detects longer-range couplings between protons and carbons, typically over two to three bonds. sdsu.edu This is vital for piecing together the molecular structure by connecting different spin systems and identifying quaternary carbons that lack direct proton attachments.

Together, these experiments allow researchers to meticulously map out the complex, fused-ring system of this compound and determine the precise location of substituents.

Table 1: Key 2D NMR Correlations for this compound Structural Elucidation

NMR Experiment Information Provided Application to this compound
COSY ¹H-¹H correlations through-bond Establishes proton-proton spin systems within the alicyclic and aromatic rings.
HSQC One-bond ¹H-¹³C correlations Assigns carbon signals based on their directly bonded protons.
HMBC Long-range (2-3 bond) ¹H-¹³C correlations Connects molecular fragments and identifies quaternary carbons, confirming the pentacyclic framework.

This table is interactive. Click on the headers to sort the data.

High-Resolution Liquid Chromatography/Mass Spectrometry (HR-LC/MS) is a powerful tool for the analysis of complex mixtures and the characterization of novel compounds. figshare.com In research involving this compound, HR-LC/MS is employed to accurately determine the elemental composition of the parent molecule and its various derivatives. acs.org The high resolving power of the mass spectrometer allows for the calculation of a precise molecular formula, which is a fundamental piece of data in the structure elucidation process.

While direct mechanistic studies using HR-LC/MS on this compound are not extensively detailed in the provided search results, the technique is crucial for identifying metabolites and reaction products. For instance, in studies investigating the interaction of this compound with biological systems or in synthetic efforts, LC-MS can be used to separate and identify the resulting products, thereby providing insights into potential reaction mechanisms. plos.orgnih.gov The coupling of liquid chromatography allows for the separation of components from a complex matrix before they are introduced into the mass spectrometer for analysis. figshare.com

The absolute stereochemistry of the this compound family, which possesses a novel and complex pentacyclic skeleton, was definitively established through the application of circular dichroism (CD) spectroscopy. acs.orgacs.org CD spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left- and right-circularly polarized light by chiral molecules. acs.orgglobalauthorid.com

For the this compound family, the theoretical calculation of CD spectra using the π-electron self-consistent field/configuration interaction/dipole velocity molecular orbital (π-electron SCF-CI-DV MO) method was a powerful, nonempirical approach. researchgate.net Researchers were able to theoretically determine the absolute configuration of these complex natural products. This theoretical determination was subsequently proven correct through the total synthesis of (+)-halenaquinol and its comparison with the natural product. researchgate.net This combined approach of theoretical CD calculations and experimental verification provides a robust method for assigning the absolute stereochemistry of molecules with twisted π-electron systems, such as those found in this compound. researchgate.net

High-Resolution Liquid Chromatography/Mass Spectrometry (HR-LC/MS) in Mechanistic Studies

Chromatographic Methodologies for Research Sample Preparation and Analysis

Chromatographic techniques are indispensable for the isolation of this compound from its natural sources and for its analysis in a research setting.

High-Performance Liquid Chromatography (HPLC) is a key technique for the final purification and analysis of this compound and its derivatives. mdpi.com The development of a reliable HPLC method is critical for obtaining pure compounds for structural elucidation and biological testing. researchgate.netphenomenex.com

For the separation of the this compound family of compounds, reversed-phase HPLC (RP-HPLC) has been successfully employed. mdpi.com Method development involves the careful selection of a stationary phase, mobile phase, and detection parameters to achieve optimal separation. elementlabsolutions.comlcms.cz In published research, C18 columns are commonly used as the stationary phase. mdpi.com The mobile phase composition is a critical factor, with mixtures of an organic solvent (like methanol (B129727) or acetonitrile) and water being typical. phenomenex.com For instance, one purification method utilized a YMC-ODS-A C18 column with a mobile phase of 60% aqueous methanol containing 0.1% trifluoroacetic acid (TFA) to enhance peak shape and resolution. mdpi.com

Table 2: Example HPLC Parameters for this compound Derivative Purification

Parameter Specification Purpose
Technique Reversed-Phase HPLC Separates compounds based on hydrophobicity.
Stationary Phase YMC-ODS-A C18 Column (250 x 4.6 mm) Provides a non-polar surface for interaction.
Mobile Phase 60% aqueous methanol with 0.1% TFA Elutes compounds from the column; TFA is a modifier to improve peak shape.
Detection Not specified, but UV detection is common Monitors the column effluent for the presence of analytes.

This table is interactive. Click on the headers to sort the data.

The isolation of this compound from marine sponges, such as those of the genus Xestospongia, involves a multi-step purification and fractionation strategy. clockss.orgresearchgate.netnih.gov The initial step is typically the extraction of the lyophilized sponge material with organic solvents like methanol and dichloromethane. clockss.org

The resulting crude extract is then subjected to a series of solvent partitioning steps to separate compounds based on their polarity. A common partitioning scheme involves separating the extract between n-butanol and water, followed by a further partition of the n-butanol layer between n-hexane and aqueous methanol. clockss.org

Following these initial fractionation steps, various chromatographic methods are employed for further purification. This often includes reversed-phase vacuum flash chromatography and, crucially, multiple rounds of C18 HPLC to isolate the pure this compound derivatives. clockss.org The entire process is often guided by bioassays or NMR analysis to track the compounds of interest through the various fractionation stages. researchgate.net

Development of High-Performance Liquid Chromatography (HPLC) Methods for Research Applications

Assay Development for Biological Activity Screening

The evaluation of the biological activities of natural products like this compound relies on the development of precise and efficient screening assays. These methods are fundamental for understanding the compound's mechanism of action and quantifying its potency.

Fluorescence-Based Enzymatic Assays

Fluorescence-based enzymatic assays are a cornerstone in the study of this compound's biological activity, particularly its inhibitory effects. A notable application is in the investigation of this compound as an inhibitor of Sortase A (SrtA), a crucial enzyme in Gram-positive bacteria like Staphylococcus aureus. cas.orgfrontiersin.org These assays often employ the principle of Fluorescence Resonance Energy Transfer (FRET).

In a typical FRET-based assay for SrtA, a synthetic peptide substrate is engineered to contain a fluorophore and a quencher pair. frontiersin.org When the peptide is intact, the quencher is in close proximity to the fluorophore, suppressing its fluorescent signal. Upon the addition of the SrtA enzyme, the peptide is cleaved. This cleavage separates the fluorophore from the quencher, resulting in a measurable increase in fluorescence intensity. frontiersin.org

To test this compound's inhibitory properties, the compound is introduced into the reaction mixture. The fluorescence intensity is measured at specific excitation and emission wavelengths (e.g., 320 nm and 420 nm, respectively) after an incubation period. ijrpas.com A reduction in the expected fluorescence signal, compared to a control without the inhibitor, indicates that this compound is impeding the enzyme's activity. ijrpas.com This method provides a highly sensitive and quantifiable way to screen for and characterize the inhibitory potential of compounds like this compound against specific enzymatic targets. acs.orgijrti.org

Quantitative Measurement and Kinetic Studies

Beyond initial screening, it is crucial to quantify the potency and understand the mechanism of inhibition. For this compound's effect on Sortase A (SrtA), this involves detailed kinetic studies. ijrpas.com The first step is to determine the half-maximal inhibitory concentration (IC50), which represents the concentration of this compound required to reduce the enzyme's activity by 50%. This is achieved by performing dose-response assays with serially diluted concentrations of the inhibitor. ijrpas.com For this compound, the IC50 value against S. aureus-derived SrtA was determined to be 13.94 μM. cas.orgijrpas.com

To further elucidate the nature of the inhibition, enzyme activity is monitored at various substrate concentrations, both in the absence and presence of this compound. ijrpas.com The data from these experiments are often visualized using Lineweaver-Burk and Dixon plots. ijrpas.comnih.gov Kinetic analysis of this compound revealed that it functions as a mixed inhibitor of SrtA. ijrpas.comnih.gov This type of inhibition occurs when the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. The inhibitor constant (Ki), which quantifies the binding affinity of the inhibitor to the enzyme, was calculated for this compound to be 9.55 μM. ijrpas.comnih.gov Furthermore, studies have shown that the binding of this compound to SrtA is reversible. ijrpas.comnih.gov

Kinetic Parameters of this compound against Sortase A
ParameterValueDescription
IC5013.94 μMThe concentration of this compound that inhibits 50% of SrtA activity. cas.orgijrpas.com
Inhibition TypeMixed InhibitorThe inhibitor binds to both the free enzyme and the enzyme-substrate complex. ijrpas.comnih.gov
Ki9.55 μMThe inhibitor constant, indicating the binding affinity to the enzyme. ijrpas.comnih.gov
Binding NatureReversibleThe inhibitor can dissociate from the enzyme. ijrpas.comnih.gov

Integration of Artificial Intelligence (AI) and Machine Learning (ML) in Natural Product Research

The field of natural product research is increasingly leveraging artificial intelligence (AI) and machine learning (ML) to navigate the complexities of discovering and optimizing novel therapeutic compounds. nih.gov These computational technologies are being applied to accelerate various stages of the drug discovery pipeline, from compound identification to understanding their biological activities. cas.org

Application in Structure-Activity Relationship Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how a compound's chemical structure correlates with its biological activity. ijrpas.com AI and ML are revolutionizing SAR analysis by automating the identification of key molecular features that determine a compound's bioactivity. ijrpas.com For complex natural products like this compound and its derivatives, ML models can analyze large datasets to predict how specific structural modifications might enhance potency or reduce off-target effects. ijrpas.com

Accelerated Identification of Chemical Compounds

The discovery of novel natural products from complex biological sources, such as marine sponges, is a significant challenge often hindered by the repeated isolation of known substances (dereplication). cas.orgnih.gov AI and ML offer powerful tools to accelerate the identification of new chemical entities like this compound. aihub.org By analyzing large-scale "omics" data (genomics, proteomics, metabolomics) and spectroscopic data (e.g., MS, NMR), AI algorithms can rapidly identify and characterize compounds present in a crude extract. cas.org

ML models can be trained on vast databases of known natural products and their spectral data. aihub.org When presented with new data from a marine sponge extract, these models can quickly predict whether the compounds are novel or have been previously described, thus overcoming the dereplication bottleneck. cas.orgnih.gov For instance, researchers have developed ML approaches that use genomic data from microorganisms to predict the bioactivity of the natural products they produce, sometimes even before the compound is isolated. nih.govnih.gov Furthermore, AI algorithms, including genetic algorithms and clustering analysis, are being used to analyze spectroscopic data to elucidate the complex 3D structures and absolute configurations of novel compounds isolated from marine sponges. This computational acceleration allows researchers to focus their efforts on the most promising and structurally unique compounds, significantly speeding up the discovery pipeline for new marine-derived drugs. cas.org

Future Directions and Research Perspectives

Elucidation of Additional Biological Targets and Mechanisms

While initial studies have highlighted halenaquinol's potential, a deeper understanding of its molecular interactions is a primary goal for future research. The compound has been identified as a potent inhibitor of Sortase A (SrtA) from Staphylococcus aureus, an enzyme critical for anchoring virulence factors to the bacterial cell wall. mdpi.comnih.gov Research indicates that this compound blocks the surface anchoring of Staphylococcal protein A (SpA) by directly inhibiting SrtA's enzymatic activity, rather than affecting the transcription of the srtA or spA genes. mdpi.com The IC50 value for this inhibition has been quantified, demonstrating significant potency. nih.gov

Beyond its anti-infective potential, the this compound family and related compounds have been noted as inhibitors of protein tyrosine kinases, and some halenaquinone-type polyketides have shown inhibitory activity against enzymes like phospholipase A2 and farnesyltransferase. mdpi.comfrontiersin.org Future investigations should aim to confirm these activities for this compound itself and to perform broader screening assays to identify new protein targets. Elucidating these additional mechanisms will be crucial for understanding the full therapeutic potential and possible off-target effects of the compound.

Target Enzyme Organism/System Inhibitory Concentration (IC50) Reference
Sortase A (SrtA)Staphylococcus aureus13.94 µM nih.gov

Rational Design of Novel this compound Analogues with Enhanced Specificity

The structure of this compound, particularly its activated furan (B31954) ring, is believed to be a key contributor to its biological activity. nih.gov However, this same electrophilic motif may also be responsible for a lack of target specificity and potential in vivo toxicity. nih.gov This presents a clear opportunity for the rational design of novel analogues with improved pharmacological profiles.

A key future direction is the targeted modification of the furan ring to modulate its reactivity while preserving its essential role in binding to biological targets. One such approach has already been explored through the synthesis of thiohalenaquinone, where the furan oxygen is replaced by a sulfur atom to create a thiophene (B33073) ring. nih.gov This modification aims to temper the electrophilicity of the ring system. Future research should expand on this concept by creating a library of analogues with diverse heterocyclic replacements and substituents. These rationally designed compounds can then be screened to identify candidates that retain or enhance desired activity (e.g., SrtA inhibition) while exhibiting reduced non-specific reactivity and toxicity.

Structural Feature Rationale for Modification Example Analogue Desired Outcome Reference
Activated Furan RingHigh electrophilicity may cause low specificity and toxicity.Thiohalenaquinone (Thiophene Analogue)Enhanced target specificity and reduced toxicity. nih.gov

Advancements in Asymmetric Total Synthesis for Scalability

The complex pentacyclic structure of this compound presents a significant challenge for chemical synthesis. While several total syntheses have been achieved, a major focus for future work is the development of more efficient and scalable asymmetric routes. nih.gov Scalability is essential for producing sufficient quantities of this compound and its analogues for extensive biological testing and potential therapeutic development.

Synthetic Strategy Key Reaction / Approach Significance Reference
DesymmetrizationOrganocatalytic desymmetric intramolecular Michael additionConstructs the cis-decalin skeleton and the C-6 quaternary stereocenter with high enantiomeric excess. rsc.org
Polyene CyclizationAsymmetric palladium(0)-catalyzed polyene cyclizationAchieves the first total asymmetric synthesis of (+)-xestoquinone, a closely related compound. acs.org
Furan Ring TransferBase-mediated isomerization followed by intramolecular Diels–Alder/ring-opening cascadeAn early strategy to build the core dihydroisobenzofuran structure. nih.gov
Photoenolization/Diels-Alder (PEDA)Ti(Oi-Pr)4-promoted PEDA reactionUsed to construct the tetracyclic framework in a concise and scalable manner. rsc.org

Deeper Exploration of Biosynthetic Pathways

The precise biosynthetic origin of this compound remains an area of active investigation. As a pentacyclic polyketide, it is formed from simple precursor units, but the exact enzymatic machinery responsible for its assembly is unknown. mdpi.com A significant hypothesis in marine natural product chemistry is that many compounds isolated from sponges are actually produced by symbiotic microorganisms, such as bacteria or fungi. frontiersin.orgnih.govmdpi.com The true producers of this compound may be uncultivated symbionts within the Xestospongia sponge. researchgate.net

Future research should focus on metagenomic analysis of the Xestospongia holobiont (the sponge and its associated microbial community) to identify the biosynthetic gene clusters (BGCs) responsible for producing the this compound scaffold. Identifying and sequencing these gene clusters would provide definitive proof of the producing organism and reveal the specific enzymes (e.g., polyketide synthases, cyclases, tailoring enzymes) involved. This knowledge would not only solve a fundamental biological question but also open the door to producing this compound and its analogues through heterologous expression in more easily cultivated host organisms, overcoming the supply limitations of sponge harvesting.

Predictive Modeling and Virtual Screening Applications

Computational chemistry offers powerful tools to accelerate the discovery and optimization of bioactive compounds. For this compound research, predictive modeling and virtual screening represent a largely untapped future direction. Virtual screening can be used to computationally screen vast libraries of compounds to identify new molecules that are likely to bind to a known target, such as Sortase A. capes.gov.brescholarship.org This can be done through either structure-based methods, which use the 3D structure of the target protein, or ligand-based methods, which use the structure of a known active compound like this compound as a template. mdpi.comcapes.gov.br

Furthermore, machine learning and deep learning algorithms can be trained on existing data to develop predictive models for bioactivity or toxicity. rsc.org Such models could be used to prioritize which newly designed this compound analogues should be synthesized and tested, saving significant time and resources. By applying these in silico techniques, researchers can more effectively navigate the chemical space around the this compound scaffold to identify derivatives with superior drug-like properties.

High-Throughput Screening and Chemical Probe Development

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of thousands to millions of compounds for a specific biological activity. In the context of this compound, HTS campaigns could be launched to screen large, diverse chemical libraries for novel inhibitors of its known targets, such as SrtA. This could identify completely new chemical scaffolds with similar activity.

Conversely, a library of newly synthesized this compound analogues could be subjected to HTS against a panel of biological targets to rapidly map their activity and selectivity profiles. acs.org An important outcome of such efforts would be the development of a highly potent and selective this compound-based chemical probe. mdpi.comacs.org A chemical probe is a specialized small molecule used to study the function of a specific protein or pathway in a cellular or in vivo context. A well-characterized probe derived from this compound would be an invaluable tool for further dissecting the biology of its targets and validating their therapeutic relevance.

Q & A

Q. What experimental assays are standard for assessing Halenaquinol's Sortase A (SrtA) inhibitory activity in Staphylococcus aureus?

To evaluate this compound’s SrtA inhibition, researchers typically use:

  • Semi-quantitative RT-PCR to measure srtA mRNA expression levels in S. aureus Newman strains treated with this compound .
  • Western blot analysis of surface protein A (SpA) anchoring, comparing wild-type and srtA-knockout mutants. SpA reduction correlates with SrtA inhibition efficacy (e.g., 53% reduction at 27.88 µM and 85% at 55.76 µM) .
  • Immunofluorescence microscopy with FITC-labeled antibodies to visualize SpA surface display, confirming dose-dependent inhibition .

Q. How do structural features of this compound influence its interaction with Na,K-ATPase and myosin Ca-ATPase?

this compound’s pentacyclic polyketide scaffold enables dual modulation of ATPases:

  • Na,K-ATPase inhibition occurs via competitive binding to the enzyme’s catalytic site, as demonstrated in bovine heart extracts (IC₅₀ ~4 µM) .
  • Myosin Ca-ATPase inhibition and EDTA-ATPase activation are attributed to its quinone-hydroquinone redox system, which alters conformational dynamics in myosin subdomains . Structural analogs like xestoquinone (lacking sulfate groups) show reduced activity, highlighting the importance of sulfate moieties .

Q. What are validated protocols for isolating this compound from marine sponges (e.g., Xestospongia sapra) for in vitro studies?

  • Extraction : Use methanol-chloroform (1:1) solvent systems on freeze-dried sponge material, followed by silica gel chromatography .
  • Purification : Reverse-phase HPLC with a C18 column (acetonitrile-water gradient) isolates this compound (190) and its sulfate derivative (191). Absolute configuration is confirmed via CD spectroscopy and X-ray crystallography .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s cytotoxicity profiles across cancer vs. non-cancer cell models?

Contradictions arise from its dual role as a TDP1 inhibitor (pro-chemotherapeutic) and pro-apoptotic agent :

  • TDP1 inhibition : this compound sulfate irreversibly inhibits TDP1 (IC₅₀ <1 µM), sensitizing cancer cells to camptothecin-induced DNA damage .
  • Cytotoxicity in neurons : At >10 µM, it induces oxidative stress via mitochondrial membrane depolarization, observed in SH-SY5Y neuroblastoma models .
    Methodological approach :
    • Perform dose-response assays across cell types (e.g., MCF-7 vs. primary fibroblasts) using MTT and Annexin V/PI staining.
    • Quantify ROS levels with DCFH-DA probes to differentiate therapeutic vs. toxic thresholds .

Q. What strategies optimize this compound’s selectivity for SrtA over human serine proteases in antimicrobial studies?

  • Computational docking : Compare this compound’s binding affinity to SrtA (PDB: 1T2W) vs. human neutrophil elastase (PDB: 1B0F) using AutoDock Vina .
  • Kinetic assays : Measure kcat/Km ratios for SrtA (LPETG substrate) and human proteases (e.g., trypsin) in the presence of this compound. A >50-fold selectivity window was achieved at 25 µM .

Q. How should researchers design experiments to assess this compound’s impact on Aβ42 aggregation in Alzheimer’s disease models?

  • In vitro : Use Thioflavin T fluorescence assays with synthetic Aβ42 peptides (20 µM) ± this compound (1–20 µM). Monitor aggregation kinetics at λexem = 440/485 nm .
  • In vivo : Administer this compound (5 mg/kg/day) to APP/PS1 transgenic mice for 8 weeks. Quantify amyloid plaques via immunohistochemistry (6E10 antibody) and correlate with Morris water maze performance .

Methodological Challenges & Data Analysis

Q. How to address variability in this compound’s IC₅₀ values across ATPase inhibition studies?

Variability stems from:

  • Enzyme source : Bovine cardiac ATPases (IC₅₀ ~4 µM) vs. rabbit skeletal muscle ATPases (IC₅₀ ~12 µM) .
  • Solution pH : this compound’s redox activity is pH-dependent; maintain pH 7.4 ± 0.1 using HEPES buffer .
    Recommendation : Standardize enzyme sources and pre-incubate this compound in reducing buffers (e.g., 1 mM DTT) to stabilize its hydroquinone form .

Q. What statistical frameworks are suitable for analyzing this compound’s synergistic effects with β-lactam antibiotics?

  • Bliss independence model : Calculate synergy scores (ΔE = EAB – (EA + EB – EAEB)) for this compound + oxacillin combinations against MRSA .
  • Fractional inhibitory concentration (FIC) index : Values <0.5 indicate synergy, as shown in checkerboard assays with 2×MIC this compound .

Ethical & Reporting Standards

Q. How to ensure reproducibility in this compound studies adhering to ICH guidelines?

  • Documentation : Report exact HPLC gradients, solvent batches, and sponge collection sites (geographical variance affects metabolite profiles) .
  • Data precision : Limit decimal places to instrument resolution (e.g., IC₅₀ = 4.2 µM, not 4.213 µM) .

Q. What peer-review criteria apply to this compound research manuscripts?

Reviewers assess:

  • Hypothesis clarity : Is the mechanism of action (e.g., SrtA vs. TDP1 inhibition) context-specific or broadly applicable? .
  • Data rigor : Include positive controls (e.g., quercetin for SrtA studies) and negative controls (solvent-only) in all assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.